molecular formula C8H10BBrO2 B578062 (3-Bromo-2,5-dimethylphenyl)boronic acid CAS No. 1259318-83-6

(3-Bromo-2,5-dimethylphenyl)boronic acid

Cat. No. B578062
M. Wt: 228.88
InChI Key: URNNEMQNWANJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2,5-dimethylphenyl)boronic acid is a chemical compound with the linear formula C8H10BBrO2 . It has a molecular weight of 228.88 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, is relatively simple and well-known . One common method involves the use of a palladium-catalyzed Suzuki coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds .


Molecular Structure Analysis

The InChI code for (3-Bromo-2,5-dimethylphenyl)boronic acid is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.


Chemical Reactions Analysis

Boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, are often used as reagents in various chemical reactions . For example, they are used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

(3-Bromo-2,5-dimethylphenyl)boronic acid is a solid substance . It has a molecular weight of 228.88 and a linear formula of C8H10BBrO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Overview of Boronic Acid Drugs

Research into boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, highlights their increasing incorporation into drug discovery endeavors due to several desirable properties. These properties potentially enhance the potency of drugs or improve their pharmacokinetics profile. The FDA and Health Canada have approved five boronic acid drugs, with three approvals in the past four years, and several others are in clinical trials. The appeal of boronic acids in medicinal chemistry stems from their potential benefits in future drug discovery projects (Plescia & Moitessier, 2020).

Boron in Desalination and Water Treatment

The role of boronic acids extends to seawater desalination applications, where boron removal is critical. Boronic acids are instrumental in addressing the challenge of boron in drinking water, highlighting the utility of boron-based materials beyond medicinal applications. This underscores the versatility of boronic acids in both environmental and health-related fields (Tu, Nghiem, & Chivas, 2010).

Boronic Acids in Organic Light-Emitting Diodes (OLEDs)

Boronic acids are also explored for applications in organic optoelectronics, including OLEDs. The incorporation of boronic acids into the structural design of organic semiconductors for OLED devices showcases the potential of boronic acids in advancing technology and materials science, further demonstrating their wide-ranging applicability beyond the pharmaceutical domain (Squeo & Pasini, 2020).

Antifungal Applications

Boronic acids exhibit significant bioactivity, notably as antifungals. The exploration of the mechanism of action of potent boron-containing antifungals, such as tavaborole, provides insights into the bioactive potential of boronic acids in combating fungal infections, showcasing their critical role in developing new antimicrobial agents (Arvanitis, Rook, & Macreadie, 2020).

Boron-Containing Compounds in Fungal Kingdom

Further research into the effects of boron-containing compounds (BCCs) across the fungal kingdom suggests a broad spectrum of applications. Novel synthetic BCCs show promise as effective antifungal agents, indicating a growing interest in utilizing boron's unique properties for environmental and biomedical applications, including food security and infection control (Estevez-Fregoso et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and preventing the formation of dust and aerosols .

Future Directions

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, in medicinal chemistry .

properties

IUPAC Name

(3-bromo-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNNEMQNWANJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659380
Record name (3-Bromo-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2,5-dimethylphenyl)boronic acid

CAS RN

1259318-83-6
Record name (3-Bromo-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.